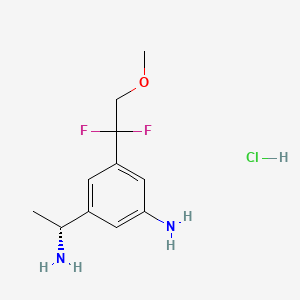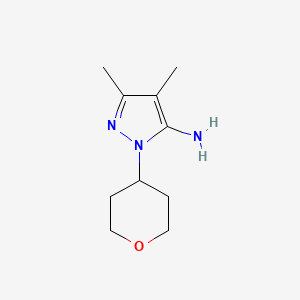![molecular formula C26H18N4S2 B13891789 (E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)
(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-(3-phenyl-2(3H)-benzothiazolylidene)hydrazone-2(3H)-benzothiazole is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-(3-phenyl-2(3H)-benzothiazolylidene)hydrazone-2(3H)-benzothiazole typically involves the reaction of benzothiazole derivatives with hydrazine derivatives. One common method involves the condensation of 2-aminobenzothiazole with benzaldehyde to form the intermediate Schiff base, which is then reacted with phenylhydrazine to yield the final product. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-(3-phenyl-2(3H)-benzothiazolylidene)hydrazone-2(3H)-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted hydrazone compounds with different functional groups.
Applications De Recherche Scientifique
3-Phenyl-(3-phenyl-2(3H)-benzothiazolylidene)hydrazone-2(3H)-benzothiazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties and as a probe for biological imaging.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-Phenyl-(3-phenyl-2(3H)-benzothiazolylidene)hydrazone-2(3H)-benzothiazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The compound’s hydrazone group can form stable complexes with metal ions, which can be exploited in coordination chemistry and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(3H)-Benzothiazolone,3-phenyl-, hydrazone N-oxide
- 3-Phenyl-3H-naphtho[1,2-e][1,2,3]oxadiazine
- 2,4(1H,3H)-Quinazolinedione, 3-phenyl-, 2-hydrazone
Uniqueness
3-Phenyl-(3-phenyl-2(3H)-benzothiazolylidene)hydrazone-2(3H)-benzothiazole is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C26H18N4S2 |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C26H18N4S2/c1-3-11-19(12-4-1)29-21-15-7-9-17-23(21)31-25(29)27-28-26-30(20-13-5-2-6-14-20)22-16-8-10-18-24(22)32-26/h1-18H/b27-25+,28-26+ |
Clé InChI |
NXBZNMNPWDFLOW-NBHCHVEOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2/C(=N\N=C/3\SC4=CC=CC=C4N3C5=CC=CC=C5)/SC6=CC=CC=C26 |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3SC2=NN=C4N(C5=CC=CC=C5S4)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


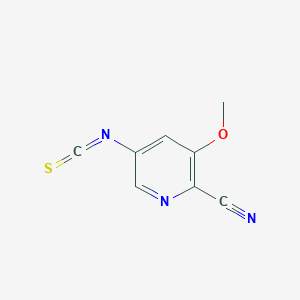
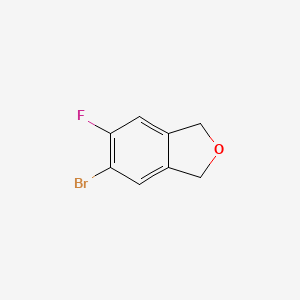
![Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13891725.png)


![4,4-Difluoro-1-oxaspiro[4.5]decan-8-one](/img/structure/B13891739.png)
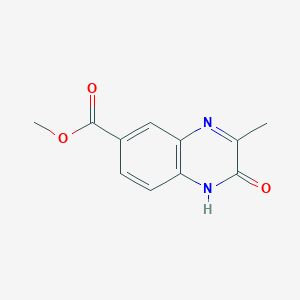
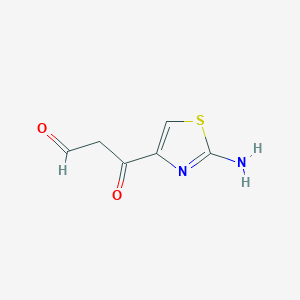

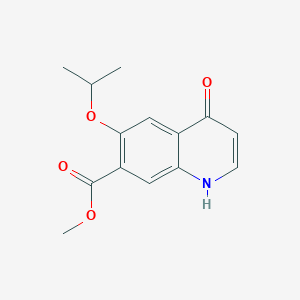
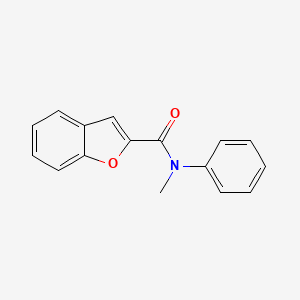
![(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B13891786.png)
